molecular formula C8H18O2 B158584 1,1-Diethoxy-2-methylpropane CAS No. 1741-41-9

1,1-Diethoxy-2-methylpropane

Cat. No. B158584
CAS RN: 1741-41-9
M. Wt: 146.23 g/mol
InChI Key: KZDFOVZPOBSHDH-UHFFFAOYSA-N
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Description

“1,1-Diethoxy-2-methylpropane” is a chemical compound with the molecular formula C8H18O2 . It is also known by other names such as “Isobutyraldehyde Diethyl Acetal” and "1,1-Diethoxyisobutane" .


Molecular Structure Analysis

The molecular structure of “1,1-Diethoxy-2-methylpropane” can be represented by the InChI string InChI=1S/C8H18O2/c1-5-9-8(7(3)4)10-6-2/h7-8H,5-6H2,1-4H3 . The compound has a molecular weight of 146.23 g/mol .


Physical And Chemical Properties Analysis

“1,1-Diethoxy-2-methylpropane” has a molecular weight of 146.23 g/mol . It has a XLogP3-AA value of 2.2, indicating its lipophilicity . The compound has no hydrogen bond donors and two hydrogen bond acceptors . It also has five rotatable bonds .

Scientific Research Applications

  • Modified Carbohydrates Synthesis : 1,1-Diethoxy-2-methylpropane derivatives have been used in the synthesis of modified carbohydrates. For example, derivatives of 1,1-diethoxy-5-hydroxypent-3-yn-2-one underwent cyclization, yielding compounds that can be regarded as partly modified carbohydrates in the furanose form (Valdersnes et al., 2012).

  • Liquid-Liquid Equilibrium Studies : Research has been conducted on the liquid-liquid equilibrium data for systems involving 2-methoxy-2-methylpropane (a related compound), providing insights into its efficiency as a solvent for the extraction of various compounds from wastewater (Luo et al., 2015).

  • Thermodynamic Analysis in Chemical Synthesis : The chemical equilibrium in the synthesis of compounds like 2-methoxy-2-methylpropane and its derivatives has been studied, with a focus on estimating thermodynamic properties for reactions and involved species (Badia et al., 2016).

  • Biofuel Production : 1,1-Diethoxy-2-methylpropane has been explored in the context of biofuel production. For instance, engineered ketol-acid reductoisomerase and alcohol dehydrogenase enable anaerobic production of biofuels like 2-methylpropan-1-ol (Bastian et al., 2011).

  • Catalyst Acidity in Chemical Reactions : The acidity of various catalysts used in the synthesis of 1,1-diethoxyethane from bioethanol has been investigated, demonstrating a correlation with 1,1-diethoxyethane production (Gómez et al., 2001).

  • Chemical Reactivity and Synthesis : The reactivity of 1,1-diethoxy-3-(1,3-dithian-2-yl)propan-2-one, a derivative of 1,1-Diethoxy-2-methylpropane, towards various reagents has been studied for potential applications in synthetic chemistry (Leiren et al., 2013).

  • Polymer Synthesis : 1,1-Diethoxy-2-methylpropane derivatives have been used in the synthesis of polymers. For example, the enzymatic hydrolysis of 1,1-diethoxycarbonyl-2-vinylcyclopropane led to the creation of chiral trans monoesters, which were used in polymer synthesis (Alupei & Ritter, 2001).

Safety And Hazards

When handling “1,1-Diethoxy-2-methylpropane”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1,1-diethoxy-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-5-9-8(7(3)4)10-6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDFOVZPOBSHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061940
Record name Propane, 1,1-diethoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diethoxy-2-methylpropane

CAS RN

1741-41-9
Record name 1,1-Diethoxy-2-methylpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1741-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1-diethoxy-2-methyl-
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Record name Propane, 1,1-diethoxy-2-methyl-
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Record name Propane, 1,1-diethoxy-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diethoxy-2-methylpropane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
W Fan, MC Qian - Flavour and fragrance journal, 2006 - Wiley Online Library
Aroma compounds in Chinese ‘Yanghe Daqu’ liquor were investigated with normal phase chromatography fractionation followed by gas chromatography–olfactometry (GC–O). Yanghe …
Number of citations: 321 onlinelibrary.wiley.com
N Malfondet, K Gourrat, P Brunerie… - Flavour and Fragrance …, 2016 - Wiley Online Library
Freshly‐distilled French wine brandies were evaluated by gas chromatography‐olfactometry (GC‐O). Six brandy samples were studied, coming from two growth areas, both belonging …
Number of citations: 25 onlinelibrary.wiley.com
W Fan, MC Qian - Journal of Agricultural and Food Chemistry, 2005 - ACS Publications
The aroma compounds of young and aged Chinese “Yanghe Daqu” liquor samples were extracted by solid phase microextraction (SPME) and analyzed by gas chromatography (GC)−…
Number of citations: 342 pubs.acs.org
W Fan, MC Qian - Journal of agricultural and food chemistry, 2006 - ACS Publications
Aroma compounds in Chinese “Wuliangye” liquor were identified by gas chromatography−olfactometry (GC−O) after fractionation. A total of 132 odorants were detected by GC−O in …
Number of citations: 491 pubs.acs.org
P Schreier, F Drawert, F Winkler - Journal of Agricultural and Food …, 1979 - ACS Publications
The neutral volatile constituents in different grape brandies (French and German grape brandies, French cognacs) have been investigated by gas chromatography and coupled gas …
Number of citations: 97 pubs.acs.org
F Thibaud, S Shinkaruk, P Darriet - Journal of agricultural and food …, 2019 - ACS Publications
Cognac wine distillate (WD), especially that produced during aging, is marked by complex and elegant aroma. This work aimed at expanding the knowledge on the Cognac WD aroma …
Number of citations: 12 pubs.acs.org
HM Liebich, WA Koenig, E Bayer - Journal of Chromatographic …, 1970 - academic.oup.com
The volatile flavor components of a Jamaica rum have been analyzed by gas-liquid chromatography and mass spectrometry. Techniques applied to prepare samples for analysis were: …
Number of citations: 81 academic.oup.com
S Zhu, X Lu, K Ji, K Guo, Y Li, C Wu, G Xu - Analytica Chimica Acta, 2007 - Elsevier
In this paper, a method to characterize the volatile compounds in Chinese liquors by comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry has been …
Number of citations: 253 www.sciencedirect.com
Y Qian, L Zhang, Y Sun, Y Tang, D Li… - Journal of Food …, 2021 - Wiley Online Library
In order to differentiate and characterize Chinese Luzhou‐flavor liquor according to geographical origins, the volatile flavor compounds were analyzed for forty commercial Luzhou‐…
Number of citations: 11 ift.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate one flavouring substance, …
Number of citations: 7 efsa.onlinelibrary.wiley.com

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